molecular formula C17H11N3O4S B2642020 (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-5-nitrofuran-2-carboxamide CAS No. 477501-52-3

(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-5-nitrofuran-2-carboxamide

Cat. No.: B2642020
CAS No.: 477501-52-3
M. Wt: 353.35
InChI Key: BXQKOQHQDSHLNJ-ISLYRVAYSA-N
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Description

(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthothiazole core, which is known for its biological activity, and a nitrofuran moiety, which is often associated with antimicrobial properties.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-5-nitrofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential antimicrobial properties. The nitrofuran moiety is known to exhibit activity against a range of microorganisms, making it a candidate for the development of new antibiotics.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its structural properties allow for the creation of materials with specific color and stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-5-nitrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the naphthothiazole core. One common method involves the cyclization of 2-aminonaphthalene with a thioamide under acidic conditions to form the naphthothiazole ring. The nitrofuran moiety can be introduced through a nitration reaction of furan, followed by coupling with the naphthothiazole derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors for cyclization reactions and continuous flow systems for nitration and coupling steps. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-5-nitrofuran-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The nitrofuran moiety can form reactive intermediates that interact with bacterial DNA, leading to antimicrobial effects. The naphthothiazole core can bind to specific receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-5-nitrofuran-2-carboxamide is unique due to its combination of a naphthothiazole core and a nitrofuran moiety. This dual functionality allows it to exhibit a wide range of biological activities and makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4S/c1-19-15-11-5-3-2-4-10(11)6-8-13(15)25-17(19)18-16(21)12-7-9-14(24-12)20(22)23/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQKOQHQDSHLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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